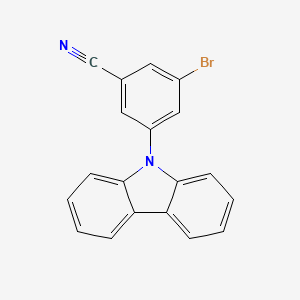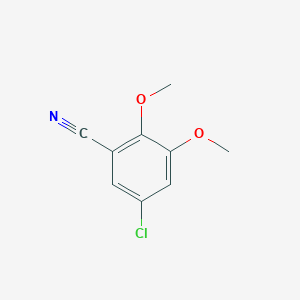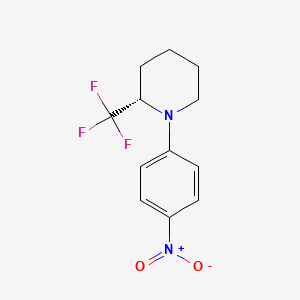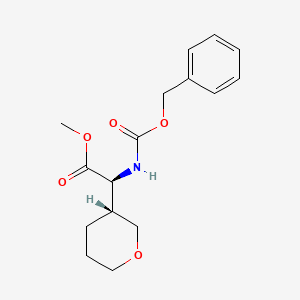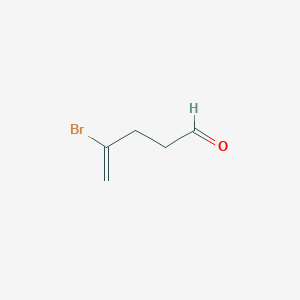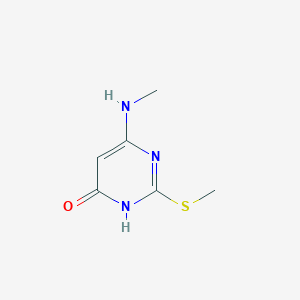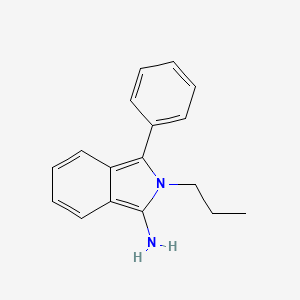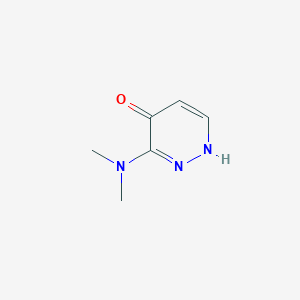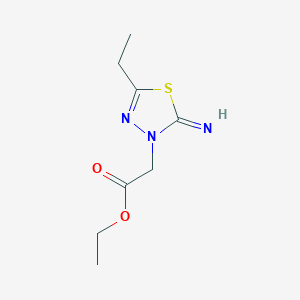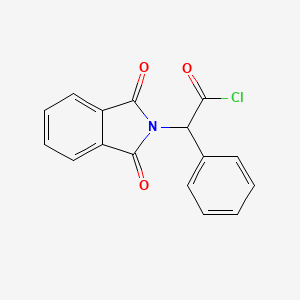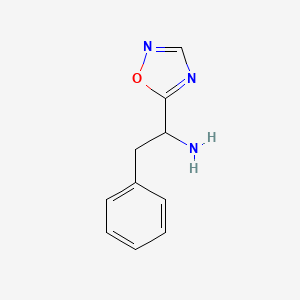
1-(1,2,4-Oxadiazol-5-yl)-2-phenylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,2,4-Oxadiazol-5-yl)-2-phenylethanamine is a compound that features a 1,2,4-oxadiazole ring attached to a phenylethanamine moiety. This compound is of interest due to its potential applications in medicinal chemistry and its unique chemical properties. The 1,2,4-oxadiazole ring is known for its stability and bioisosteric properties, making it a valuable scaffold in drug design.
Preparation Methods
The synthesis of 1-(1,2,4-oxadiazol-5-yl)-2-phenylethanamine can be achieved through several routes:
-
Two-Stage Protocol: : This method involves the preliminary preparation of O-acylamidoximes followed by cyclization under the action of organic bases. The O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid is performed in a suitable solvent, followed by cyclocondensation to form the 1,2,4-oxadiazole ring .
-
One-Pot Synthesis: : This approach involves the direct synthesis of 1,2,4-oxadiazoles from amidoximes and various carboxyl derivatives or aldehydes in aprotic bipolar solvents (primarily dimethyl sulfoxide) in the presence of inorganic bases .
-
Oxidative Cyclization: : This method includes diverse oxidative cyclizations, which have found modest application in drug design .
Chemical Reactions Analysis
1-(1,2,4-Oxadiazol-5-yl)-2-phenylethanamine undergoes various chemical reactions:
-
Oxidation: : The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidized products depending on the reaction conditions .
-
Reduction: : Reduction of the oxadiazole ring can be achieved using reducing agents such as ammonium formate and palladium on carbon, leading to the formation of acylamidine, acylguanidine, and diacylguanidine derivatives .
-
Substitution: : The compound can undergo substitution reactions, particularly at the phenylethanamine moiety, where different substituents can be introduced to modify its properties .
Scientific Research Applications
1-(1,2,4-Oxadiazol-5-yl)-2-phenylethanamine has several scientific research applications:
-
Medicinal Chemistry: : The compound is used as a scaffold in drug design due to its bioisosteric properties. It has been explored for its potential anti-inflammatory, anti-cancer, and anti-infective activities .
-
Agricultural Chemistry: : The compound and its derivatives have shown promising results as antibacterial and antifungal agents in agricultural applications .
-
Material Science: : The 1,2,4-oxadiazole ring is used in the development of energetic materials, fluorescent dyes, and organic light-emitting diodes .
Mechanism of Action
The mechanism of action of 1-(1,2,4-oxadiazol-5-yl)-2-phenylethanamine involves its interaction with specific molecular targets and pathways:
-
Enzyme Inhibition: : The compound can inhibit enzymes such as carbonic anhydrase, which is involved in various physiological processes .
-
Signal Pathways: : It can modulate signaling pathways such as the nuclear factor kappa B (NF-κB) pathway, which plays a role in inflammation and immune responses .
Comparison with Similar Compounds
1-(1,2,4-Oxadiazol-5-yl)-2-phenylethanamine can be compared with other similar compounds:
-
1,2,3-Oxadiazole: : This isomer has different electronic properties and reactivity compared to the 1,2,4-oxadiazole ring .
-
1,2,5-Oxadiazole: : Another isomer with distinct chemical behavior and applications .
-
1,3,4-Oxadiazole: : This isomer is also used in medicinal chemistry but has different stability and reactivity profiles .
The uniqueness of this compound lies in its specific ring structure, which provides a balance of stability and reactivity, making it a versatile scaffold in various applications.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(1,2,4-oxadiazol-5-yl)-2-phenylethanamine |
InChI |
InChI=1S/C10H11N3O/c11-9(10-12-7-13-14-10)6-8-4-2-1-3-5-8/h1-5,7,9H,6,11H2 |
InChI Key |
KYXPPKPFNHSARQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC=NO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Isopropylimidazo[1,2-a]pyrimidine](/img/structure/B13104196.png)
![7H-Pyrano[2,3-d]pyrimidine](/img/structure/B13104201.png)

